
Biguanide
Overview
Description
Biguanide is a synthetic chemical function derived from guanidine, characterized by a π-conjugated system with two guanidine units linked via a common nitrogen atom . Its unique electronic structure, featuring multiple hydrogen bond donor/acceptor sites, enables diverse applications in medicinal chemistry, catalysis, and materials science . Clinically, biguanides are best known for metformin, a first-line antidiabetic drug, and chlorhexidine, a widely used antiseptic . Other derivatives, such as phenformin and polyhexamethylene this compound (PHMB), have niche roles in diabetes management (now largely discontinued) and antimicrobial applications, respectively .
Preparation Methods
Biguanide can be synthesized through several methods. Another method involves the condensation of thiourea and phosphorus trichloride with guanidine . Industrial production methods often utilize these reactions due to their efficiency and yield.
Chemical Reactions Analysis
Biguanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Biguanide and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as strong bases and ligands in coordination chemistry.
Biology: Studied for their interactions with cellular membranes and their effects on cellular processes.
Medicine: Widely used as antihyperglycemic agents in the treatment of type 2 diabetes.
Industry: Used in the production of disinfectants and antiseptics due to their antimicrobial properties.
Mechanism of Action
The mechanism of action of biguanides, particularly metformin, is not fully understood. it is believed that they increase insulin sensitivity, resulting in reduced plasma glucose concentrations, increased glucose uptake, and decreased gluconeogenesis . Biguanides do not affect the output of insulin, unlike other hypoglycemic agents . They are thought to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses .
Comparison with Similar Compounds
Structural and Chemical Comparisons
Pharmacophoric Features
Biguanides exhibit a planar, delocalized electron system that distinguishes them from structurally related compounds like guanidines. Density functional theory (DFT) studies reveal that the most stable tautomer of biguanide has a symmetrical structure with extensive electron delocalization, enabling strong interactions with biological targets such as organic cation transporters (OCTs) and NMDA receptors . In contrast, guanidines lack this conjugation, resulting in weaker binding to OCTs and reduced therapeutic efficacy .
Comparison with Guanidine Derivatives
- Metformin vs. Guanidine : Metformin’s this compound scaffold enhances its binding to OCT1/2 transporters, facilitating hepatic uptake and AMPK activation, whereas guanidine derivatives show minimal transporter-mediated uptake .
- Chlorhexidine vs. Other Antiseptics : Chlorhexidine’s two this compound groups enable prolonged antimicrobial activity through membrane disruption and protein denaturation, outperforming hydrogen peroxide in biofilm prevention .
Pharmacological Comparisons
Antidiabetic Agents
Metformin demonstrates superior cost-effectiveness and comparable efficacy to DPP-4 inhibitors, with a lower risk of severe adverse effects . Phenformin, another this compound, was withdrawn due to fatal lactic acidosis, highlighting the importance of structural modifications for safety .
Antimicrobial Activity
- PHMB vs. Hydrogen Peroxide: PHMB achieves 100% biofilm eradication in Pseudomonas aeruginosa at 0.02% concentration, while hydrogen peroxide shows variable efficacy (0–45%) depending on storage conditions .
- Chlorhexidine vs. Polyquad : Chlorhexidine’s this compound groups provide residual antimicrobial activity, reducing bacterial regrowth by 90% compared to Polyquad-based solutions .
Neuroprotective Potential
Biguanides inhibit NMDA receptors, which are implicated in neurodegenerative diseases. Metformin exhibits an IC50 of 15.2 µM for NMDA receptor inhibition, comparable to memantine (IC50: 1–5 µM) but with a distinct mechanism involving channel block and allosteric modulation .
Economic and Clinical Utility
Biguanides dominate cost-sensitive therapeutic areas:
Biological Activity
Biguanides are a class of compounds that have garnered significant attention for their diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article provides a comprehensive overview of the biological activity of biguanides, focusing on their mechanisms of action, therapeutic applications, and recent research findings.
Overview of Biguanides
Biguanides, including metformin, phenformin, and buformin, are primarily known for their antihyperglycemic properties. Metformin is the most widely used biguanide for managing Type 2 diabetes mellitus (T2DM). The resurgence of interest in biguanides is attributed to their potential anticancer properties and other therapeutic applications such as antimicrobial and antimalarial activities.
Biguanides exert their biological effects through several mechanisms:
- Inhibition of Mitochondrial Complex I : Biguanides are believed to inhibit mitochondrial complex I, leading to decreased ATP production and subsequent activation of compensatory pathways that enhance insulin sensitivity and reduce hepatic glucose production .
- Activation of AMP-Activated Protein Kinase (AMPK) : The energy stress induced by biguanides activates AMPK, which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including enhanced glucose uptake and fatty acid oxidation .
- Impact on Gut Microbiota : Recent studies suggest that the gut microbiome may influence the pharmacological effects of biguanides, potentially modulating their therapeutic efficacy .
1. Antidiabetic Effects
Metformin is the most studied this compound for its antidiabetic effects. It reduces fasting plasma glucose concentrations by decreasing hepatic glucose production by approximately 25% and gluconeogenesis by about 35% in diabetic patients .
2. Anticancer Properties
Recent research has highlighted the potential anticancer effects of biguanides. For instance:
- Metformin has been shown to selectively inhibit cancer cell growth in low-glucose environments by disrupting energy metabolism within tumor cells. A study demonstrated that metformin could induce apoptosis in HT29 colorectal cancer cells under glucose deprivation conditions .
- Biguanides have also been investigated for their ability to target metabolic pathways in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .
3. Antimicrobial Activity
Biguanides such as chlorhexidine are effective antiseptics with broad-spectrum antimicrobial activity. They disrupt microbial cell membranes and inhibit bacterial growth, making them valuable in clinical settings for preventing infections .
Table 1: Summary of Biological Activities of Biguanides
Activity Type | Compound | Mechanism | Key Findings |
---|---|---|---|
Antidiabetic | Metformin | Inhibits hepatic glucose production | Reduces fasting plasma glucose by 25% |
Anticancer | Metformin | Induces apoptosis via energy stress | Selectively inhibits HT29 cell growth under low glucose |
Antimicrobial | Chlorhexidine | Disrupts cell membranes | Effective against a wide range of bacteria |
Antimalarial | Proguanil | Inhibits dihydrofolate reductase | Disrupts folate metabolism in Plasmodium species |
Case Study: Polyhexamethylene this compound (PHMB) in Wound Healing
A clinical study involving PHMB demonstrated significant improvements in wound healing for patients with chronic wounds. The application of PHMB-impregnated dressings resulted in increased granulation tissue formation and complete healing in 75% of cases after 24 weeks . This highlights the potential utility of biguanides beyond traditional applications.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for investigating the glucose-lowering mechanisms of metformin (a biguanide derivative) in hepatic cells?
- Methodological Answer : To study metformin’s effects, employ in vitro hepatocyte models with AMP-activated protein kinase (AMPK) activity assays. Use Western blotting to assess phosphorylation of AMPK targets like acetyl-CoA carboxylase (ACC). Pharmacological inhibitors (e.g., compound C) can isolate AMPK-dependent pathways . Include controls with AMPK-knockout cells to validate specificity. For metabolic profiling, pair these assays with glucose output measurements via radioactive tracers (e.g., -glucose) to quantify hepatic glucose production .
Q. How can researchers assess the antimicrobial efficacy of polyhexamethylene this compound (PHMB) against biofilms?
- Methodological Answer : Use standardized biofilm assays such as the Calgary Biofilm Device or confocal microscopy with LIVE/DEAD staining (e.g., SYTO 9/propidium iodide). Quantify biofilm biomass via crystal violet staining and correlate with colony-forming unit (CFU) counts after PHMB treatment. To study membrane disruption, incorporate fluorescent probes (e.g., DiSC(5)) to measure changes in bacterial membrane potential . Molecular dynamics simulations can further elucidate PHMB’s interaction with lipid bilayers, focusing on electrostatic and hydrophobic forces .
Q. What structural features of this compound derivatives influence their binding to dihydrofolate reductase (DHFR) in Plasmodium falciparum?
- Methodological Answer : Perform molecular docking studies using crystal structures of DHFR (PDB ID: 1J3I) to analyze binding affinities. Compare this compound derivatives (e.g., cycloguanil) with known antifolates like pyrimethamine. Key parameters include hydrogen bonding with Asp54 and steric clashes due to mutations (e.g., S108N). Validate computational results with in vitro enzyme inhibition assays and cell culture IC measurements against drug-resistant strains .
Advanced Research Questions
Q. How can contradictory data on this compound’s mitochondrial effects be reconciled in metabolic studies?
- Methodological Answer : Address discrepancies by standardizing experimental conditions (e.g., cell type, this compound concentration, exposure time). Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption rates (OCR) under varying nutrient states (e.g., glucose vs. galactose media). Pair with metabolomics (LC-MS/MS) to quantify ATP/ADP ratios and reactive oxygen species (ROS) levels. Transfect cells with mito-GFP reporters to visualize mitochondrial morphology changes dynamically .
Q. What advanced computational approaches are suitable for modeling PHMB’s interaction with bacterial DNA?
- Methodological Answer : Employ all-atom molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water). Use force fields like CHARMM36 to model PHMB’s binding to DNA minor grooves. Analyze binding free energy via MM-PBSA calculations and monitor conformational changes in DNA helicity. Validate predictions with atomic force microscopy (AFM) to image DNA condensation and gel electrophoresis to assess strand-break induction .
Q. How can interfacial modification with this compound hydrochloride (BGCl) enhance perovskite solar cell (PSC) stability?
- Methodological Answer : Apply BGCl as a passivation layer via spin-coating on perovskite films. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm bonding interactions (e.g., Pb–N coordination). Perform time-resolved photoluminescence (TRPL) to quantify carrier lifetimes. Compare device metrics (PCE, FF, VOC) under accelerated aging (85°C/85% RH) to assess moisture resistance. Use density functional theory (DFT) to model defect passivation mechanisms at the perovskite/BGCl interface .
Q. What strategies mitigate off-target effects when repurposing biguanides for cancer therapy?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of this compound-treated cancer vs. normal cells to identify differentially expressed pathways. Use CRISPR-Cas9 screens to pinpoint genetic vulnerabilities. For in vivo studies, employ tissue-specific AMPK knockout models to dissect on-target vs. off-target effects. Combine metformin with targeted therapies (e.g., mTOR inhibitors) to enhance specificity, and monitor toxicity via serum lactate/pyruvate ratios .
Q. Methodological Design & Data Analysis
Q. How should researchers design dose-response studies for biguanides to account for non-linear pharmacokinetics?
- Methodological Answer : Use logarithmic dosing (e.g., 0.1–10 mM) in in vitro models and measure intracellular drug concentrations via LC-MS. For in vivo studies, apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Incorporate frequent sampling of plasma and target tissues (e.g., liver) to validate model predictions. Non-linear mixed-effects modeling (NONMEM) can address inter-individual variability .
Q. What statistical frameworks are optimal for analyzing heterogeneous data in this compound clinical trials?
- Methodological Answer : Use Bayesian hierarchical models to pool data across subgroups (e.g., diabetic vs. non-diabetic cohorts). For time-to-event outcomes (e.g., cancer incidence), apply Cox proportional hazards regression with frailty terms. Pre-specify sensitivity analyses to handle missing data (e.g., multiple imputation). Report effect sizes with 95% credible intervals to quantify uncertainty .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving this compound derivatives?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., metabolomics, MD trajectories) in public repositories (Zenodo, Protein Data Bank). Provide detailed synthesis protocols for this compound analogs, including NMR/HPLC purity data. Collaborate with third-party labs for independent validation of key findings (e.g., AMPK activation assays) .
Properties
IUPAC Name |
1-(diaminomethylidene)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCOSPRUTUOJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074664 | |
Record name | Imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-03-1 | |
Record name | Biguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biguanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidodicarbonimidic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB4Q52I9K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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